Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Overview
Description
Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features a hydroxypropyl group attached to the piperidine ring
Mechanism of Action
The mode of action of a piperidine derivative would depend on its specific chemical structure and the functional groups it contains. It could interact with its targets through various types of chemical interactions, including ionic bonds, hydrogen bonds, and hydrophobic interactions .
The pharmacokinetics of a piperidine derivative, including its absorption, distribution, metabolism, and excretion (ADME), would also depend on its specific chemical structure. Factors that could influence its pharmacokinetics include its size, charge, lipophilicity, and the presence of specific functional groups .
The result of action of a piperidine derivative at the molecular and cellular levels could involve changes in cell signaling, gene expression, or cellular metabolism, depending on its specific targets .
The action environment, including factors such as pH, temperature, and the presence of other molecules, could influence the stability and efficacy of a piperidine derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate typically involves the reaction of 4-hydroxypiperidine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) to ensure controlled conditions and high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:
Ethyl piperidine-3-carboxylate: Similar structure but lacks the hydroxypropyl group, which may result in different biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-2-15-11(14)12-7-5-10(6-8-12)4-3-9-13/h10,13H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNSVTKRYJNZKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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